molecular formula C24H27N3O4S2 B11975107 ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11975107
M. Wt: 485.6 g/mol
InChI Key: BMEHIDXTYRBJQI-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves multiple stepsThe final steps involve the attachment of the thioacetyl and pyrrole-3-carboxylate groups under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the benzothieno[2,3-d]pyrimidine core.

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C24H27N3O4S2/c1-5-11-27-22(29)19-15-9-7-8-10-17(15)33-21(19)26-24(27)32-12-16(28)20-13(3)18(14(4)25-20)23(30)31-6-2/h5,25H,1,6-12H2,2-4H3

InChI Key

BMEHIDXTYRBJQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C

Origin of Product

United States

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